Fmoc-L-Lys(4-N3-Z)-OH

Bioorthogonal Chemistry Click-and-Release Prodrug Activation

Fmoc-L-Lys(4-N3-Z)-OH (CAS 1446511-14-3) is an Fmoc-protected lysine derivative featuring a para-azidobenzyloxycarbonyl (4-N3-Z) side-chain protecting group. This compound serves as a click chemistry reagent, bearing an azide moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules.

Molecular Formula C29H29N5O6
Molecular Weight 543.6 g/mol
Cat. No. B8299111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(4-N3-Z)-OH
Molecular FormulaC29H29N5O6
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
InChIInChI=1S/C29H29N5O6/c30-34-33-20-14-12-19(13-15-20)17-39-28(37)31-16-6-5-11-26(27(35)36)32-29(38)40-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-10,12-15,25-26H,5-6,11,16-18H2,(H,31,37)(H,32,38)(H,35,36)/t26-/m0/s1
InChIKeyRSWJAKDWNDKFAB-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-L-Lys(4-N3-Z)-OH: A Multifunctional Lysine Building Block for Bioorthogonal Peptide Synthesis


Fmoc-L-Lys(4-N3-Z)-OH (CAS 1446511-14-3) is an Fmoc-protected lysine derivative featuring a para-azidobenzyloxycarbonyl (4-N3-Z) side-chain protecting group . This compound serves as a click chemistry reagent, bearing an azide moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules . Beyond its role as a standard lysine building block for solid-phase peptide synthesis (SPPS), the para-azidobenzyl group confers additional functionality, including utility as a bioorthogonal ligation handle, an infrared (IR) probe, and a photoaffinity crosslinker [1].

Why Fmoc-L-Lys(4-N3-Z)-OH Cannot Be Substituted with Simpler Azido-Lysine Analogs


While the azide functionality is a common motif in bioorthogonal chemistry, the specific molecular architecture of Fmoc-L-Lys(4-N3-Z)-OH—combining an Fmoc-protected α-amine, a Z-protected ε-amine, and a para-azidobenzyl moiety—is not interchangeable with simpler azido-lysine derivatives like Fmoc-L-Lys(N3)-OH. The para-azidobenzyl group is integral to the compound's multifunctionality, enabling not only click conjugation but also photocrosslinking, IR/Raman probing, and bioorthogonal uncaging, functions that cannot be replicated by analogs lacking the benzyl linker or the para-azido substitution [1]. Furthermore, the specific substitution pattern influences reaction kinetics; studies on 4-azidobenzyloxy linkers report second-order rate constants with trans-cyclooctenes ranging from 0.017 to 4.9 M⁻¹ s⁻¹, a tunable parameter critical for optimizing bioorthogonal payload release, which would be absent in simpler azide derivatives [2]. Therefore, substituting this compound with a generic azido-lysine building block would compromise or eliminate these specialized capabilities.

Quantitative Evidence: Differentiating Fmoc-L-Lys(4-N3-Z)-OH from Competing Azido-Lysine Building Blocks


Tunable Click-and-Release Kinetics via 4-Azidobenzyloxy Linker: Rate Constants vs. Simple Azides

Fmoc-L-Lys(4-N3-Z)-OH incorporates a para-azidobenzyloxycarbonyl group that enables a tunable 'click-and-release' mechanism when reacted with trans-cyclooctenes (TCOs). This is a distinct capability not shared by simpler azido-lysine analogs like Fmoc-L-Lys(N3)-OH, which lack the benzyloxy linker required for self-immolative cleavage. Studies demonstrate that second-order rate constants for the cycloaddition step with functionalized TCOs can be modulated across two orders of magnitude, from 0.017 to 4.9 M⁻¹ s⁻¹, by varying the substituents on the 4-azidobenzyloxy group [1]. This tunability is critical for matching the kinetics of payload release to the biological context of interest.

Bioorthogonal Chemistry Click-and-Release Prodrug Activation

Superior Orthogonality and Multifunctionality: A Single Residue for Click, Crosslinking, and Probing

Unlike Fmoc-L-Lys(N3)-OH, which provides only an azide handle for click chemistry, Fmoc-L-Lys(4-N3-Z)-OH offers a multifunctional para-azidobenzyl group that enables three distinct modes of bioorthogonal utility within a single building block: (1) click conjugation via CuAAC or SPAAC, (2) UV-triggered photocrosslinking via nitrene generation (photoaffinity labeling), and (3) service as an infrared/Raman probe due to the azide's characteristic vibrational signature [1]. This multifunctionality is a direct consequence of the aryl azide structure; aliphatic azides in simpler derivatives do not efficiently generate nitrenes upon UV irradiation and lack the same IR sensitivity.

Peptide Synthesis Bioorthogonal Chemistry Photoaffinity Labeling

Stability Profile in SPPS: Azide Integrity Under Standard Deprotection Conditions

The azide moiety in Fmoc-L-Lys(4-N3-Z)-OH is robust under standard Fmoc-SPPS conditions, including piperidine-mediated Fmoc deprotection and TFA-mediated global cleavage. This stability profile is comparable to that of simpler azido-lysine derivatives like Fmoc-L-Lys(N3)-OH, which is documented to be 'completely stable to piperidine and TFA' . While direct head-to-head stability data for the para-azidobenzyl derivative is not explicitly published, the class-level inference is that the aryl azide exhibits similar or superior stability due to the electron-withdrawing nature of the aromatic ring. This ensures that the azide handle remains intact throughout peptide assembly, preserving its utility for downstream conjugation.

Solid-Phase Peptide Synthesis Azide Stability Process Chemistry

Optimal Use Cases for Fmoc-L-Lys(4-N3-Z)-OH in Advanced Peptide and Bioconjugate Research


Construction of Multifunctional Peptide Probes for Chemical Biology

Fmoc-L-Lys(4-N3-Z)-OH is ideally suited for synthesizing peptide probes that require both a bioorthogonal conjugation handle and a photoaffinity crosslinking group. A single lysine residue incorporated via SPPS can serve as a clickable site for attaching fluorophores or affinity tags, while the same aryl azide can be later activated by UV light to covalently crosslink the probe to its target protein. This dual functionality, enabled by the para-azidobenzyl group [1], streamlines probe design and synthesis compared to using separate residues for each function.

Development of Bioorthogonally-Activated Peptide Prodrugs

The 4-azidobenzyloxycarbonyl group in this compound acts as a self-immolative linker that can be cleaved in a bioorthogonal 'click-and-release' reaction with trans-cyclooctenes (TCOs). This property is leveraged in the design of peptide prodrugs where the lysine side chain is masked; upon reaction with a TCO-functionalized targeting moiety, the linker undergoes cycloaddition and subsequent 1,8-elimination to liberate the free amine of lysine, activating the peptide drug selectively at the target site [1]. The tunable kinetics (0.017 – 4.9 M⁻¹ s⁻¹) [2] allow researchers to tailor the activation rate to specific therapeutic windows.

Synthesis of Site-Specifically Modified Antibody-Drug Conjugates (ADCs)

In ADC development, precise control over drug-to-antibody ratio and conjugation site is critical. Fmoc-L-Lys(4-N3-Z)-OH can be incorporated into a peptide linker during SPPS, providing an azide handle for strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-modified payloads [1]. The orthogonal protection strategy (Fmoc on α-amine, Z on ε-amine) ensures that the azide is introduced only at the desired position, minimizing heterogeneity in the final ADC product. This approach is particularly valuable for creating homogeneous ADCs with improved pharmacokinetic profiles.

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